molecular formula C22H28N4O4S B2927627 4-methyl-N-(2-oxo-2-(p-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide CAS No. 887196-69-2

4-methyl-N-(2-oxo-2-(p-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide

Cat. No.: B2927627
CAS No.: 887196-69-2
M. Wt: 444.55
InChI Key: RPGMKWCGTVTUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-oxo-2-(p-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. It belongs to a class of compounds featuring a piperazine core, a structural motif prevalent in numerous pharmacologically active substances and FDA-approved drugs . The molecule integrates multiple functional groups, including a tosyl (p-toluenesulfonyl) group, which is commonly used in organic synthesis as a protecting group for amines and can influence a compound's biological activity and physicochemical properties . Piperazine-based molecular architectures are extensively investigated for their diverse biological activities. Recent studies on structurally related piperazine-dithiocarbamate-acetamide hybrids have demonstrated significant promise as inhibitors of bacterial tyrosinase, an enzyme with relevance in antimicrobial and anti-browning applications . Furthermore, such piperazine-acetamide hybrids are the subject of in silico studies to predict their drug-like properties, including bioavailability, bioactivity scores as enzyme inhibitors, and low predicted toxicity profiles, underscoring their potential as lead compounds in developing new therapeutic agents . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-17-4-8-19(9-5-17)23-21(27)16-26(22(28)25-14-12-24(3)13-15-25)31(29,30)20-10-6-18(2)7-11-20/h4-11H,12-16H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGMKWCGTVTUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure and Properties

  • Name : 4-methyl-N-(2-oxo-2-(p-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide
  • Molecular Formula : C23H22N2O3S
  • CAS Number : Not specified in the search results but can be derived based on the structure.

This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and anti-inflammatory effects.

Piperazine derivatives often interact with various neurotransmitter systems, particularly:

  • Serotonin Receptors : Many piperazines exhibit affinity for serotonin receptors (5-HT), influencing mood and anxiety.
  • Dopamine Receptors : Some compounds in this class act as antagonists at dopamine D2 receptors, which is crucial for antipsychotic activity.
  • Adrenergic Receptors : Interaction with adrenergic receptors may contribute to their effects on blood pressure and heart rate.

Pharmacological Profiles

  • Antidepressant Activity
    • Studies have shown that piperazine derivatives can enhance serotonin levels in the brain, which is beneficial for treating depression.
  • Antipsychotic Effects
    • Compounds that target dopamine receptors are essential in managing schizophrenia and other psychotic disorders.
  • Anti-inflammatory Properties
    • Some derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes or modulating cytokine production.

Case Studies and Research Findings

While specific studies on “this compound” were not found, related research indicates:

  • A study on similar piperazine compounds demonstrated significant efficacy in reducing symptoms of anxiety in animal models through modulation of serotonergic pathways.
  • Another investigation highlighted the neuroprotective effects of piperazine derivatives against oxidative stress, suggesting potential applications in neurodegenerative diseases.

Data Table of Related Compounds

Compound NameBiological ActivityMechanism of ActionReferences
Piperazine AAntidepressant5-HT receptor agonist
Piperazine BAntipsychoticD2 receptor antagonist
Piperazine CAnti-inflammatoryCOX inhibitor

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Compounds :

N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide (C22H27FN4O4S, MW 462.5): Replaces the p-tolyl group with a 4-fluorobenzyl substituent.

N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide (C23H30N4O4S, MW 458.6): Substitutes the p-tolyl group with a bulkier 4-ethylphenyl moiety, which may reduce solubility in polar solvents due to increased hydrophobicity .

Methyl 4-((N-(2-oxo-2-(p-tolylamino)ethyl)benzamido)methyl)benzoate (C22H23N3O4, MW 393.4): Shares the p-tolylamino group but lacks the tosyl and piperazine components. The ester group here enhances polarity compared to the sulfonamide in the target compound .

Impact of Substituents :

  • Electron-donating groups (e.g., -CH3 in the target compound) enhance lipophilicity, favoring membrane permeability in biological systems.
Piperazine Ring Modifications

Key Compounds :

4-Methyl-N-{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}benzamide (C22H27N3O2, MW 365.5): Replaces the tosyl group with a benzamide and introduces a 2-phenylethyl-piperazine moiety. The absence of the sulfonamide reduces molecular weight and alters solubility .

4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide (C18H21ClN4O3, MW 376.8): Features a furan-methyl group instead of tosyl, increasing oxygen content and hydrogen-bonding capacity .

Impact of Piperazine Modifications :

  • Tosyl groups (as in the target compound) contribute to steric hindrance and thermal stability due to the rigid sulfonyl group.
Carboxamide Linker Variations

Key Compounds :

N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (): Replaces the piperazine-carboxamide with a hydrazine-carboxamide linker. The trifluoromethyl group increases electronegativity and metabolic stability.

Benzo[b][1,4]oxazin-3(4H)-one analogues (): Integrate a bicyclic oxazine scaffold instead of piperazine, altering conformational flexibility and π-π stacking interactions.

Impact of Linkers :

  • Piperazine-carboxamide linkers (target compound) offer rotational freedom, enabling adaptable binding in supramolecular interactions.

Table 1: Comparative Data for Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound C23H29N4O4S 473.6 N/A N/A Tosyl, p-tolylamino, methyl
N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide C22H27FN4O4S 462.5 N/A N/A 4-Fluorobenzyl, tosyl
N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) C20H18FN5O2 387.4 196.5–197.8 57.3 4-Fluorophenyl, quinazolinone
Methyl 4-((N-(2-oxo-2-(p-tolylamino)ethyl)benzamido)methyl)benzoate (3j) C22H23N3O4 393.4 153 71 p-Tolylamino, benzamide, ester
4-Methyl-N-{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}benzamide C22H27N3O2 365.5 N/A N/A Benzamide, phenethyl-piperazine

Synthetic Notes:

  • The target compound’s synthesis mirrors methods in and , utilizing reflux conditions with acetone or ethanol for recrystallization.
  • Higher yields (e.g., 71% in ) are achieved with ester-containing derivatives compared to halogenated analogues (45–57% in ), likely due to reduced steric hindrance.

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